molecular formula C16H14O6 B15295388 8,9,10-Trimethoxy Urolithin M6

8,9,10-Trimethoxy Urolithin M6

Cat. No.: B15295388
M. Wt: 302.28 g/mol
InChI Key: GGDCQKUCSVTTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9,10-Trimethoxy Urolithin M6 is a naturally occurring compound with a polycyclic aromatic structure. It is known for its potential antioxidant, anti-inflammatory, and anticancer properties. The compound is characterized by its crystalline solid form and is typically orange in appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

8,9,10-Trimethoxy Urolithin M6 can be synthesized through organic synthesis methods or extracted from certain natural plants. The synthetic route involves the methylation of urolithin precursors, such as ellagic acid, under controlled conditions. The reaction typically requires the use of methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources rich in ellagitannins, followed by chemical modification. The process includes hydrolysis of ellagitannins to ellagic acid, followed by methylation to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

8,9,10-Trimethoxy Urolithin M6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8,9,10-Trimethoxy Urolithin M6 involves several molecular targets and pathways:

Comparison with Similar Compounds

8,9,10-Trimethoxy Urolithin M6 is unique among urolithins due to its specific methoxy substitutions. Similar compounds include:

    Urolithin A: Known for its strong anti-inflammatory and anticancer properties.

    Urolithin B: Exhibits antioxidant and anti-inflammatory effects.

    Urolithin C: Similar to Urolithin A but with different substitution patterns.

    Urolithin D: Another derivative with distinct biological activities

In comparison, this compound stands out due to its enhanced stability and specific biological activities related to its methoxy groups .

Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

3-hydroxy-8,9,10-trimethoxybenzo[c]chromen-6-one

InChI

InChI=1S/C16H14O6/c1-19-12-7-10-13(15(21-3)14(12)20-2)9-5-4-8(17)6-11(9)22-16(10)18/h4-7,17H,1-3H3

InChI Key

GGDCQKUCSVTTGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.